molecular formula C25H29NO6 B11041914 5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11041914
M. Wt: 439.5 g/mol
InChI Key: OMMFFYWUJUSDFR-LNVKXUELSA-N
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Description

4-(4-ETHOXYBENZOYL)-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes ethoxybenzoyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXYBENZOYL)-5-(4-ETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl ether, benzoyl chloride, and methoxypropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHOXYBENZOYL)-5-(4-ETHOXY-PHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(4-ETHOXYBENZOYL)-5-(4-ETHOXY-PHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXYBENZOYL)-5-(4-ETHOXY-PHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-(4-ETHOXYBENZOYL)-5-(4-METHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

4-(4-ETHOXYBENZOYL)-5-(4-ETHOXY-PHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(4Z)-5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO6/c1-4-31-19-11-7-17(8-12-19)22-21(24(28)25(29)26(22)15-6-16-30-3)23(27)18-9-13-20(14-10-18)32-5-2/h7-14,22,27H,4-6,15-16H2,1-3H3/b23-21-

InChI Key

OMMFFYWUJUSDFR-LNVKXUELSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC)/O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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